2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
Adeturon is a compound known for its radioprotective properties. It has been studied for its potential to protect cells from radiation damage, making it a subject of interest in various scientific fields, including medicine and biology .
Chemical Reactions Analysis
Adeturon undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of Adeturon, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Adeturon has a wide range of scientific research applications. It is primarily studied for its radioprotective effects, which make it valuable in fields such as radiobiology and radiation therapy. In medicine, Adeturon is investigated for its potential to protect healthy cells during radiation treatment for cancer. Additionally, it has applications in biology for studying the effects of radiation on cellular processes and in industry for developing radiation-resistant materials .
Mechanism of Action
The mechanism of action of Adeturon involves its ability to protect cells from radiation-induced damage. It is believed to work by scavenging free radicals and reactive oxygen species generated during radiation exposure. This action helps to prevent oxidative damage to cellular components, including DNA, proteins, and lipids. The molecular targets and pathways involved in Adeturon’s radioprotective effects are still under investigation, but it is known to interact with various cellular antioxidant systems .
Comparison with Similar Compounds
Adeturon can be compared with other radioprotective compounds, such as amifostine and WR-2721. These compounds also exhibit radioprotective properties but differ in their chemical structures and mechanisms of action. For example, amifostine is a prodrug that is converted to its active form in the body, whereas Adeturon directly scavenges free radicals. The uniqueness of Adeturon lies in its specific chemical structure and its potential for targeted radioprotection without the need for metabolic activation .
Similar Compounds
- Amifostine
- WR-2721
- Tempol
- Cysteine
These compounds share similar radioprotective properties but differ in their chemical structures and specific mechanisms of action.
Properties
Molecular Formula |
C13H25N8O13P3S |
---|---|
Molecular Weight |
626.37 g/mol |
IUPAC Name |
2-aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.C3H9N3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;4-1-2-7-3(5)6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4H2,(H3,5,6) |
InChI Key |
AZFYOKHCKZPHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(CSC(=N)N)N |
Origin of Product |
United States |
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